Product packaging for 3-Bromo-2-iodobenzotrifluoride(Cat. No.:CAS No. 85977-23-7)

3-Bromo-2-iodobenzotrifluoride

Cat. No.: B3043407
CAS No.: 85977-23-7
M. Wt: 350.9 g/mol
InChI Key: JLBORDRDWBCEFY-UHFFFAOYSA-N
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Description

The Strategic Role of Fluorine and Halogens in Advanced Molecular Design

The incorporation of fluorine and other halogens into organic molecules is a well-established strategy in advanced molecular design, particularly in the fields of medicinal chemistry and materials science. tandfonline.comnumberanalytics.com Fluorine, the most electronegative element, can profoundly alter a molecule's physical and chemical properties. mdpi.com The introduction of a trifluoromethyl (-CF3) group, for instance, can enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets. tandfonline.commdpi.com This is due to the strength of the carbon-fluorine bond and the unique electronic effects of the fluorine atoms. mdpi.com

Halogens such as bromine and iodine serve as versatile synthetic handles. Their presence on an aromatic ring provides specific sites for a variety of cross-coupling reactions, allowing for the controlled and sequential introduction of different functional groups. This regiochemical control is crucial for the construction of complex molecular architectures.

Significance of Multifunctionalized Arenes as Key Synthetic Intermediates

Multifunctionalized arenes, aromatic compounds bearing several different functional groups, are indispensable building blocks in organic synthesis. researchgate.net They serve as platforms for the construction of a diverse array of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials. rsc.orgnih.gov The ability to selectively modify each functional group on the aromatic ring allows for the efficient and convergent synthesis of target molecules. researchgate.net The development of new methods for the preparation of these intermediates is a continuous focus of chemical research. rsc.orgnih.gov

Research Rationale and Academic Imperatives for 3-Bromo-2-iodobenzotrifluoride

The specific substitution pattern of this compound makes it a particularly interesting and valuable synthetic intermediate. The presence of three distinct functionalities—a bromine atom, an iodine atom, and a trifluoromethyl group—on the benzene (B151609) ring offers a high degree of synthetic flexibility. The differential reactivity of the carbon-bromine and carbon-iodine bonds allows for selective functionalization through various cross-coupling reactions. For instance, the carbon-iodine bond is generally more reactive in palladium-catalyzed reactions than the carbon-bromine bond, enabling sequential modifications.

The trifluoromethyl group, being a strong electron-withdrawing group, influences the reactivity of the aromatic ring and can impart desirable properties to the final products. Research into compounds like this compound is driven by the need for novel and efficient routes to complex, highly functionalized molecules with potential applications in drug discovery and materials science. nih.govbeilstein-journals.org The development and utilization of such building blocks are central to advancing the capabilities of modern organic synthesis.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H3BrF3I B3043407 3-Bromo-2-iodobenzotrifluoride CAS No. 85977-23-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-2-iodo-3-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF3I/c8-5-3-1-2-4(6(5)12)7(9,10)11/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLBORDRDWBCEFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)I)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF3I
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.90 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Bromo 2 Iodobenzotrifluoride

Direct Halogenation Strategies

Direct halogenation of an unsubstituted or monosubstituted benzotrifluoride (B45747) scaffold is the foundational step in synthesizing 3-Bromo-2-iodobenzotrifluoride. The success of these strategies hinges on controlling the regiochemical outcome of the electrophilic aromatic substitution reactions.

Regioselective Introduction of Bromine onto Benzotrifluoride Scaffolds

The introduction of a bromine atom onto the benzotrifluoride ring is typically the initial step. Due to the meta-directing effect of the CF3 group, direct bromination of benzotrifluoride preferentially yields 3-bromobenzotrifluoride (B45179). This reaction is a classic example of electrophilic aromatic substitution.

Common brominating agents include molecular bromine (Br2) and N-Bromosuccinimide (NBS). The reaction often requires a catalyst to activate the brominating agent. A patent for the preparation of 3-bromobenzotrifluoride describes a method using trifluorotoluene, hydrobromic acid, and a sodium chlorite (B76162) solution in the presence of a composite iron-based catalyst. google.com This process involves careful temperature control to minimize the formation of isomers and poly-brominated derivatives. google.com

Table 1: Representative Conditions for Bromination of Benzotrifluoride

Brominating Agent Catalyst Solvent Temperature (°C) Key Observations
HBr / NaClO₂ Iron-based composite Sulfuric Acid 5-15 Gradual addition of sodium chlorite is crucial to control isomer formation. google.com
Br₂ FeBr₃ None (neat) Room Temp. Standard electrophilic aromatic bromination conditions.
NBS Mandelic Acid Aqueous Room Temp. Enhanced reactivity and complete regioselectivity reported for various arenes. nsf.gov

Regioselective Introduction of Iodine onto Benzotrifluoride Scaffolds

Similar to bromination, the direct iodination of benzotrifluoride would also be directed to the 3-position. Reagents like N-Iodosuccinimide (NIS), often activated by a Lewis acid, are commonly employed for such transformations. lookchem.com However, direct iodination is generally slower than bromination or chlorination. researchgate.net For the synthesis of the target molecule, direct iodination of benzotrifluoride is a less common starting point than bromination. A more relevant strategy involves the iodination of an already substituted benzotrifluoride, as discussed in the sequential halogenation section.

Sequential Halogenation Protocols for Dihalo-substituted Benzotrifluorides

The most logical synthetic route to this compound involves a sequential halogenation process. This typically begins with the synthesis of 3-bromobenzotrifluoride as described previously. The second step is the regioselective iodination of this intermediate.

In 3-bromobenzotrifluoride, the trifluoromethyl group is a meta-director, while the bromine atom is an ortho-, para-director. The positions ortho to the bromine are C2 and C4; the para position is C6. The positions meta to the trifluoromethyl group are C5. The directing effects of both substituents must be considered. The bromine atom will activate the ring towards further substitution, while the trifluoromethyl group deactivates it. In this case, the activating effect of the bromine will likely dominate the regiochemical outcome. The introduction of iodine would be directed to the positions ortho and para to the bromine. Therefore, iodination of 3-bromobenzotrifluoride is expected to yield a mixture of isomers, with the desired 2-iodo product being one of them. The separation of these isomers would be a critical final step.

Catalytic Systems for Aromatic Halogenation

The choice of catalyst is crucial for controlling the reactivity and selectivity of halogenation reactions on deactivated aromatic rings like benzotrifluoride.

Lewis acids are standard catalysts for electrophilic aromatic halogenation. They function by polarizing the halogen-halogen bond of the electrophile (e.g., Br-Br) or by activating N-halosuccinimide reagents, making the halogen more electrophilic and facilitating the attack by the aromatic ring. nsf.gov Common Lewis acids include iron(III) halides (FeCl3, FeBr3), aluminum chloride (AlCl3), and zirconium tetrachloride (ZrCl4). lookchem.comgoogle.com For instance, ZrCl4 has been shown to be an efficient catalyst for the chlorination, bromination, and iodination of various aromatic compounds using N-halosuccinimides under mild conditions. lookchem.comresearchgate.net Iron-based catalysts are also frequently mentioned, sometimes in conjunction with a sulfur source to enhance meta-selectivity in chlorination, a principle that can be extended to other halogens. google.com Iron sulfonate has also been investigated for its ability to promote ortho-halogenation in specific substrates. nih.gov

Table 2: Lewis Acids in Aromatic Halogenation

Lewis Acid Halogenating Agent Substrate Type Key Feature Reference
ZrCl₄ NCS, NBS, NIS Various Aromatics High selectivity under mild conditions. lookchem.com
FeCl₃ Cl₂ Benzotrifluoride Standard for industrial chlorination. google.com google.com
Fe(OTs)₃ TCCA Anilines Promotes ortho-selectivity. nih.gov
AlCl₃ NBS Anisole High yield of para-isomer. lookchem.com

A more recent development in catalysis is the use of carborane-based Lewis bases. chemrxiv.orgchemrxiv.org These three-dimensional boron clusters can be functionalized, for example with a sulfide (B99878) group, to act as catalysts. osaka-u.ac.jp Unlike traditional Lewis acid catalysis, these systems function as Lewis bases. They interact with N-halosuccinimides (NXS) to activate the halogen. chemrxiv.orgresearchgate.net The unique electronic properties of the carborane scaffold can be fine-tuned to modulate the reactivity of the halonium species, allowing for the halogenation of even deactivated aromatic rings under mild conditions. chemrxiv.orgosaka-u.ac.jp This approach has shown promise for late-stage functionalization of complex molecules and the synthesis of multi-halogenated aromatics, suggesting its potential applicability to challenging substrates like substituted benzotrifluorides. chemrxiv.orgchemrxiv.orgosaka-u.ac.jp

Lewis Acid Catalysis in Regioselective Halogenation

Trifluoromethyl Group Incorporation in Halogenated Aromatic Systems

Transition-Metal Catalyzed Trifluoromethylation of Aryl Halides

Palladium-catalyzed cross-coupling reactions represent a powerful tool for the formation of C-CF3 bonds. semanticscholar.orgmit.edu These methods often employ a nucleophilic trifluoromethyl source and an aryl halide or triflate. A significant breakthrough was the development of conditions for the trifluoromethylation of aryl chlorides, which are often more readily available and cost-effective than the corresponding iodides. mit.edu The success of these reactions hinges on the use of highly hindered biaryl phosphine (B1218219) ligands, which facilitate the crucial reductive elimination step from the palladium center. semanticscholar.org

The general catalytic cycle is believed to involve the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with a trifluoromethylating agent (often a copper or silicon-based reagent), and concluding with reductive elimination to yield the benzotrifluoride product and regenerate the Pd(0) catalyst. semanticscholar.org

Table 1: Key Features of Palladium-Catalyzed Trifluoromethylation of Aryl Halides

Feature Description Reference
Catalyst Typically a Palladium(0) source, such as Pd(dba)2. semanticscholar.org
Ligands Bulky, electron-rich biaryl phosphines (e.g., BrettPhos, RuPhos) are crucial for facilitating reductive elimination. semanticscholar.org
CF3 Source (Trifluoromethyl)trimethylsilane (B129416) (TMSCF3) or (trifluoromethyl)triethylsilane (TESCF3) in combination with a fluoride (B91410) source like KF. semanticscholar.orgmit.edu
Substrates Effective for a wide range of aryl chlorides, bromides, and iodides, including electron-rich and electron-poor systems, as well as heterocycles. mit.edu

| Conditions | Generally mild reaction conditions, enhancing functional group tolerance. | semanticscholar.orgmit.edu |

Copper-Mediated Trifluoromethylation using Advanced Reagents

Copper-mediated reactions are a cornerstone of trifluoromethylation chemistry, often providing a practical and cost-effective alternative to palladium-catalyzed methods. beilstein-journals.org These reactions typically involve the coupling of an aryl halide, most commonly an aryl iodide, with a suitable trifluoromethyl source.

A widely used method, known as the Urata-Fuchikami reaction, utilizes (trifluoromethyl)trimethylsilane (TMSCF3) in the presence of a copper(I) salt and a fluoride source. organic-chemistry.org A proposed mechanism involves the formation of a reactive trifluoromethylcopper (B1248711) (CuCF3) species. organic-chemistry.orgacs.org Mechanistic studies suggest that the rate-determining step is the oxidative addition of the aryl halide to the Cu(I) center. acs.org

Other advanced reagents have been developed to improve efficiency and substrate scope. Sodium trifluoromethanesulfinate (CF3SO2Na), known as Langlois' reagent, can generate trifluoromethyl radicals in the presence of an oxidant like tert-butyl hydroperoxide (TBHP) and a copper catalyst. rsc.org These radicals can then engage in the trifluoromethylation of various substrates, including arylboronic acids and their derivatives. beilstein-journals.orgrsc.org Similarly, trifluoroacetate (B77799) has been explored as an inexpensive and readily available source for the trifluoromethyl group. beilstein-journals.org

Table 2: Comparison of Copper-Mediated Trifluoromethylation Reagents

Reagent System CF3 Source Key Features Reference
Urata-Fuchikami TMSCF3 / Fluoride Source Classic method, effective for aryl iodides. Requires stoichiometric copper. organic-chemistry.org
Grushin's Method Fluoroform (HCF3) Generates a highly reactive, ligandless CuCF3 species capable of trifluoromethylating aryl iodides and bromides. organic-chemistry.org
Langlois' Reagent CF3SO2Na / Oxidant Radical-based mechanism. Mild, room-temperature conditions for aryl boronic acids. beilstein-journals.orgrsc.org

| Xiao's Reagent | Difluoromethyltriphenylphosphonium bromide (DFPB) | Acts as a difluorocarbene precursor, enabling trifluoromethylation of aryl iodides without an external fluoride source. | beilstein-journals.org |

Strategic Trifluoromethylation via Carbenoid Addition

An alternative strategy involves the generation of an electrophilic trifluoromethylating reagent through carbenoid chemistry. In one such approach, a rhodium catalyst facilitates the addition of a diazo compound to a trifluoromethylthioether. acs.orgresearchgate.net This reaction forms a stable trifluoromethyl-substituted sulfonium (B1226848) ylide. This ylide can then serve as an electrophilic trifluoromethylation reagent, capable of reacting with nucleophiles such as aryl iodides to furnish the corresponding trifluoromethylated arenes. organic-chemistry.orgacs.orgresearchgate.net This method expands the toolkit for trifluoromethylation by providing a pathway based on the reactivity of ylides, distinct from the more common cross-coupling approaches. researchgate.net

Convergent and Divergent Synthetic Approaches for Substituted Benzotrifluorides

Conversely, a divergent synthesis starts from a common intermediate that is progressively elaborated to create a library of related but distinct compounds. wikipedia.orgslideshare.net A divergent approach might begin with benzotrifluoride, which is then subjected to various halogenation conditions to produce a range of halogenated benzotrifluoride isomers.

Functional Group Interconversions Leading to Dihalobenzotrifluoride Cores

Functional group interconversion (FGI) is a fundamental tactic in organic synthesis, allowing for the conversion of one functional group into another to facilitate subsequent reactions or to arrive at the final target structure. numberanalytics.comsolubilityofthings.comimperial.ac.uk In the context of this compound, FGI is crucial for installing the halogen atoms at the correct positions on a pre-existing benzotrifluoride ring or for modifying a substituted benzene (B151609) ring prior to trifluoromethylation.

A common strategy involves the Sandmeyer reaction, where an amino group on an aromatic ring is converted into a diazonium salt, which can then be displaced by a variety of nucleophiles, including bromide and iodide. For instance, starting from 3-amino-2-bromobenzotrifluoride, a diazotization followed by treatment with potassium iodide could potentially install the iodine at the 2-position. A patent describes a process for preparing 2-bromo-5-iodobenzotrifluoride starting from 5-amino-2-bromobenzotrifluoride via a Sandmeyer-type reaction. google.com

Table 3: Examples of Functional Group Interconversions Relevant to Dihalobenzotrifluoride Synthesis

Starting Group Target Group Reagents Application Context Reference
Amino (-NH2) Bromo (-Br) NaNO2, HBr; CuBr Sandmeyer reaction to introduce bromine. google.com
Amino (-NH2) Iodo (-I) NaNO2, H+; KI Sandmeyer reaction to introduce iodine. google.com
Bromo (-Br) Iodo (-I) NaI, CuI (catalyst) Finkelstein-type reaction on an activated aromatic system. vanderbilt.edu

C-H Functionalization Methodologies to Install Halogen and Trifluoromethyl Moieties

Direct C-H functionalization has emerged as a powerful and atom-economical strategy in organic synthesis, avoiding the need for pre-functionalized starting materials. acs.orgnih.gov These methods aim to directly convert a C-H bond on the aromatic ring into a C-halogen or C-CF3 bond.

Achieving regioselectivity is the primary challenge in the C-H functionalization of substituted benzenes. rsc.org Directing groups are often employed to position a transition-metal catalyst in proximity to a specific C-H bond, typically at the ortho position. acs.orgbeilstein-journals.org For a substrate like 3-bromobenzotrifluoride, a directing group at the 1-position could facilitate C-H iodination at the 2-position.

Photoredox catalysis has also enabled the direct trifluoromethylation of arenes under mild conditions. wikipedia.orgnih.gov These reactions often proceed through a radical mechanism, where a photocatalyst, upon excitation by visible light, generates a trifluoromethyl radical from a suitable precursor (e.g., CF3I or Langlois' reagent). nih.govresearchgate.net The regioselectivity of these radical additions is governed by the electronic properties of the aromatic substrate. For an electron-deficient ring like benzotrifluoride, such reactions tend to favor functionalization at the meta-position. rsc.org

Reactivity and Transformational Chemistry of 3 Bromo 2 Iodobenzotrifluoride

Orthogonal Reactivity of Bromine and Iodine in Aromatic Systems

The differential reactivity of carbon-halogen bonds is a cornerstone of modern organic synthesis, enabling programmed, site-selective modifications of polyhalogenated aromatic compounds. In molecules like 3-bromo-2-iodobenzotrifluoride, the carbon-iodine (C-I) bond is significantly more reactive than the carbon-bromine (C-Br) bond in many catalytic processes. nih.gov This hierarchy is primarily governed by the bond dissociation energies (BDEs) of the C-X bonds, with the C-I bond being weaker (approx. 67.2 kcal/mol) than the C-Br bond (approx. 82.6 kcal/mol). semanticscholar.orgresearchgate.net

This difference in bond strength typically leads to preferential oxidative addition of the C-I bond to a low-valent metal center, such as palladium(0) or nickel(0), which is often the rate-determining step in cross-coupling catalytic cycles. ru.nlresearchgate.net Consequently, it is possible to selectively functionalize the iodine-bearing position while leaving the bromine atom intact for subsequent transformations. This "orthogonal" reactivity allows for a stepwise and controlled introduction of different substituents onto the aromatic ring. gelest.com

Recent studies have highlighted various catalytic systems that exploit this reactivity difference. For instance, nickel-catalyzed cross-electrophile coupling reactions have been developed to selectively functionalize the C-I bond of bromo(iodo)arenes with alkyl bromides. nih.govresearchgate.netx-mol.com Similarly, specialized palladium catalysts, including a unique air-stable Pd trimer, have demonstrated a remarkable ability to differentiate between C-I and C-Br bonds in cross-coupling reactions, a feat not always achievable with standard Pd(0) catalysts. nih.gov

Cross-Coupling Reactions as Strategic Functionalization Pathways

Cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they are central to the synthetic utility of this compound. The ability to selectively engage either the bromo or iodo group in these reactions provides a modular approach to building molecular complexity.

Palladium catalysis is preeminent in the field of cross-coupling chemistry due to its broad functional group tolerance and predictable reactivity. researchgate.net For substrates like this compound, palladium-catalyzed reactions offer a reliable means of sequential functionalization.

The Suzuki-Miyaura coupling, which joins an organoboron reagent with an organic halide, is one of the most widely used cross-coupling reactions. aablocks.com In the case of this compound, the greater reactivity of the C-I bond allows for selective coupling with an organoboron reagent at the 2-position. The resulting 3-bromo-2-arylbenzotrifluoride can then undergo a second Suzuki-Miyaura coupling at the 3-position, installing a different aryl or vinyl group.

The choice of organoboron reagent can also influence reactivity. Organoboronic acids and organotrifluoroborates are generally more nucleophilic and reactive than MIDA-boronates or boronic esters. semanticscholar.orgmdpi.com This difference can be exploited for further selective transformations. For example, a less reactive boronate ester might be preserved while a more reactive one undergoes coupling. gelest.com

Coupling Partner 1Coupling Partner 2Catalyst SystemProductRef.
This compoundArylboronic acidPd(PPh₃)₄ / Base3-Bromo-2-arylbenzotrifluoride
3-Bromo-2-arylbenzotrifluorideVinylboronic acidPd catalyst / Ligand / Base3-Vinyl-2-arylbenzotrifluoride semanticscholar.org

The Negishi coupling utilizes organozinc reagents, while the Kumada coupling employs Grignard (organomagnesium) reagents. rsc.orgwikipedia.org Both are powerful methods for forming carbon-carbon bonds. The Negishi reaction is known for its high functional group tolerance, making it suitable for complex substrates. rsc.org The Kumada coupling, one of the earliest developed cross-coupling reactions, is a cost-effective method, particularly for synthesizing biaryls. wikipedia.orgorganic-chemistry.org

In the context of trifluoromethylated arenes like this compound, both reactions would be expected to proceed with initial substitution at the more reactive iodo position. The strong electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of the adjacent halide positions. Nickel catalysts are often employed for Kumada couplings, especially with less reactive aryl chlorides, and have also been shown to be effective for aryl bromides and iodides. organic-chemistry.orgresearchgate.net

ReactionOrganometallic ReagentHalide ReactivityCatalystKey FeaturesRef.
Negishi CouplingOrganozincI > Br > ClPd or NiHigh functional group tolerance rsc.org
Kumada CouplingOrganomagnesium (Grignard)I > Br > ClNi or PdEconomical, strong nucleophile organic-chemistry.orgresearchgate.net

The Sonogashira coupling reaction is the method of choice for installing alkyne moieties onto aromatic rings, reacting a terminal alkyne with an aryl halide. researchgate.net This reaction is typically catalyzed by palladium in the presence of a copper(I) co-catalyst, although copper-free conditions have been developed to prevent the undesired homocoupling of the alkyne. researchgate.net

For this compound, Sonogashira coupling would selectively occur at the C-I bond, yielding a 2-alkynyl-3-bromobenzotrifluoride intermediate. organic-chemistry.orgbeilstein-journals.org This intermediate is a valuable building block, as the newly introduced alkyne and the remaining bromine atom can participate in a variety of subsequent transformations, such as intramolecular cyclizations or further cross-coupling reactions. organic-chemistry.org

Decarboxylative cross-coupling has emerged as a novel strategy for bond formation, where a carboxylic acid is used as a surrogate for an organometallic reagent. This method avoids the often harsh conditions required for the preparation of traditional organometallic compounds. Recent advancements have demonstrated the potential for double decarboxylative cross-coupling reactions to form C(sp³)–C(sp³) bonds under mild, redox-neutral conditions using a dual iron/photoredox catalytic system. rsc.org While direct examples with this compound are not prevalent, the principles of decarboxylative coupling could potentially be applied. For instance, a palladium-catalyzed decarboxylative Suzuki reaction could be envisioned, where an aromatic carboxylic acid is coupled with an aryl halide. researchgate.net

Sonogashira Coupling for Ethynylation

Copper-Catalyzed Cross-Couplings in Halogenated Benzotrifluoride (B45747) Transformations

Copper-catalyzed cross-coupling reactions, particularly Ullmann-type condensations, are foundational methods for forming aryl-heteroatom and aryl-carbon bonds. wikipedia.orgorganic-chemistry.org These reactions traditionally require stoichiometric copper and high temperatures, though modern protocols often use soluble copper catalysts with ligands. wikipedia.orgmdpi.com In the context of this compound, the significant difference in the carbon-halogen bond dissociation energies (C-I is weaker than C-Br) is the primary determinant of selectivity.

Research on various dihalogenated substrates has consistently shown that the C-I bond is preferentially activated over C-Br and C-Cl bonds in copper-catalyzed processes. mdpi.com For instance, in the N-heteroarylation of adamantane-containing amines with 5-bromo-2-iodopyridine (B1269129) and 2-chloro-5-iodopyridine (B1352245) using a CuI catalyst, substitution occurred selectively at the iodine-bearing carbon. mdpi.com Similarly, Ullmann ether synthesis reactions generally proceed more readily with aryl iodides than with the corresponding bromides. mdpi.com

Applying these established principles to this compound, a copper-catalyzed coupling with a nucleophile (e.g., an alcohol, amine, or thiol) is expected to yield the product of substitution at the C-2 position, leaving the C-3 bromo substituent intact. This selectivity allows for the sequential functionalization of the aromatic ring, where the iodo-substituted product can be isolated and subjected to a second, more forcing cross-coupling reaction to displace the bromide.

Table 1: Expected Reactivity in Copper-Catalyzed Cross-Coupling

Position Halogen C-X Bond Energy (kJ/mol, approx.) Expected Reactivity
2 Iodine ~270 High

This table illustrates the general principle that the weaker C-I bond is more susceptible to cleavage in copper-catalyzed reactions compared to the C-Br bond.

Nickel-Catalyzed Cross-Couplings with Aryl Bromides

Nickel-catalyzed cross-coupling reactions have emerged as powerful and cost-effective alternatives to palladium-based systems for forming C-C and C-heteroatom bonds. nih.gov A key feature of nickel catalysis in the context of polyhalogenated arenes is its remarkable ability to discriminate between different halogen substituents.

In reactions involving bromo(iodo)arenes, nickel catalysts consistently exhibit exceptional selectivity for activating the C-I bond over the C-Br bond. nih.gov Studies on nickel-catalyzed cross-electrophile coupling (XEC) reactions have demonstrated that various bromo(iodo)arenes can be selectively coupled with alkyl bromides at the iodo-position. nih.govresearchgate.net This high selectivity is explained by density functional theory (DFT) calculations, which reveal distinct pathways for the oxidative addition of the nickel catalyst to the C(sp²)–I bond that are favored over addition to the C(sp²)–Br bond. nih.gov This methodology has been successfully applied to couple bromo(iodo)arenes with primary, secondary, and tertiary alkyl bromides, showcasing excellent functional group tolerance under mild conditions. researchgate.net

For this compound, a nickel-catalyzed cross-coupling with an aryl bromide would not be a direct reaction. Rather, this substrate would react with a nucleophilic partner (e.g., an organoboron or organozinc reagent) with high selectivity at the C-2 position. The resulting 3-bromo-2-arylbenzotrifluoride could then participate in a subsequent nickel-catalyzed coupling at the C-3 position. The general reactivity trend for nickel-catalyzed couplings is I > Br > Cl, which holds true in photocatalyst-free, visible-light-mediated systems as well. mpg.de

Table 2: Observed Selectivity in Nickel-Catalyzed Cross-Electrophile Coupling of Bromo(iodo)arenes

Substrate Type Coupling Partner Catalyst System Selectivity Yield Reference
Bromo(iodo)arenes Alkyl Bromides NiBr₂·glyme / terpyridine / Zn Exclusive C-I Coupling Good to Excellent researchgate.net, nih.gov
1-Bromo-4-iodobenzene Alkyl Bromide NiBr₂·glyme / terpyridine / Zn >99% C-I Coupling 90% nih.gov

This table presents data from studies on related bromo(iodo)arenes, demonstrating the high C-I selectivity achievable with nickel catalysis, a principle directly applicable to this compound.

Directed C-H Functionalization Utilizing Fluorinated Building Blocks

Directed C-H functionalization is a powerful strategy for forging C-C and C-heteroatom bonds directly from C-H bonds, offering high atom economy. acs.org The site-selectivity is typically controlled by a directing group that coordinates to a transition metal catalyst, bringing it into proximity with a specific C-H bond, most commonly at the ortho position. acs.org

Utilizing this compound as a building block in such reactions presents a competition between C-H activation and the reactivity of the C-Br and C-I bonds. The trifluoromethyl group itself is not typically a directing group; it is a deactivating, electron-withdrawing group. masterorganicchemistry.com However, C-H activation can be achieved on trifluoromethyl-substituted arenes using appropriate catalytic systems. nih.govresearchgate.net For instance, palladium-catalyzed trifluoromethylation of arenes via C-H activation has been reported, though it often requires specific directing groups on the substrate. nih.gov

A significant challenge is that the conditions required for C-H activation (e.g., high temperatures, reactive metal catalysts) are often harsh enough to activate the much weaker C-I or C-Br bonds, leading to cross-coupling or dehalogenation side reactions. Therefore, achieving selective C-H functionalization on this compound would require a carefully designed catalytic system that can operate under conditions mild enough to leave the carbon-halogen bonds intact. Strategies like using transient directing groups or exploiting the "ortho effect" where steric interactions influence reactivity could potentially be employed. researchgate.netsnnu.edu.cn

Nucleophilic Aromatic Substitution (SNAr) Processes

Selective Displacement of Halogen Atoms in Electron-Deficient Arenes

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides bearing strong electron-withdrawing groups. wikipedia.org The reaction proceeds via a two-step addition-elimination mechanism, where a nucleophile attacks the electron-poor ring to form a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. masterorganicchemistry.com The presence of the trifluoromethyl group at C-1 strongly deactivates the ring towards electrophilic attack but activates it for nucleophilic attack, particularly at the ortho (C-2, C-6) and para (C-4) positions. libretexts.org

In the SNAr mechanism, the rate-determining step is typically the initial nucleophilic attack, not the departure of the leaving group. masterorganicchemistry.comuomustansiriyah.edu.iq Consequently, the reactivity of the leaving group does not correlate with its bond strength to carbon. Instead, it is governed by the halogen's ability to stabilize the negative charge of the Meisenheimer intermediate through its inductive effect. This leads to an unusual reactivity order for halogens: F > Cl > Br > I. wikipedia.orgmasterorganicchemistry.comlibretexts.org The highly electronegative fluorine atom is most effective at stabilizing the intermediate, making aryl fluorides the most reactive substrates in SNAr reactions. uomustansiriyah.edu.iqdoubtnut.com

For this compound, both the C-Br and C-I bonds are relatively poor leaving groups for SNAr compared to a C-F bond. The CF₃ group activates the ortho C-2 position for attack, but provides less activation at the meta C-3 position. libretexts.org Therefore, SNAr reactions on this substrate are expected to be sluggish. If a reaction were forced under harsh conditions, substitution would likely occur preferentially at the C-2 position due to the superior electronic activation by the CF₃ group, despite iodine being the poorer leaving group compared to bromine in this specific mechanism.

Aryne-Mediated Transformations and Resulting Regioselectivity

In the presence of very strong bases, such as sodium amide (NaNH₂), aryl halides can undergo an elimination-addition reaction via a highly reactive benzyne (B1209423) (or aryne) intermediate. youtube.comslideshare.net This process involves the deprotonation of an aromatic C-H bond adjacent to a halogen, followed by the elimination of the halide to form a formal triple bond within the benzene (B151609) ring. youtube.com

For this compound, there are two potential pathways to a benzyne, depending on which proton is removed.

Deprotonation at C-4: Removal of the proton at C-4, followed by elimination of the adjacent bromide at C-3, would generate 4-iodo-5-(trifluoromethyl)benzyne .

Deprotonation at C-6: Removal of the proton at C-6, followed by elimination of the adjacent iodide at C-2, would generate 4-bromo-3-(trifluoromethyl)benzyne .

The acidity of the ring protons and the leaving group ability of the halogens will determine which pathway is favored. Once the unsymmetrical aryne is formed, subsequent nucleophilic attack can occur at either carbon of the strained triple bond. The regioselectivity of this addition is governed by both electronic and steric factors. numberanalytics.com The powerful electron-withdrawing trifluoromethyl group exerts a strong inductive effect, which is known to direct the incoming nucleophile to the ortho position (the carbon further from the CF₃ group) to best stabilize the resulting carbanionic intermediate. thieme-connect.comnih.gov For example, for a 3-(trifluoromethyl)benzyne, nucleophilic attack is calculated to favor the C-1 position over the C-2 position. thieme-connect.com This principle suggests that nucleophilic addition to the aryne intermediates derived from this compound would also be highly regioselective.

Radical Functionalization Pathways of Halogenated Benzotrifluorides

Radical reactions offer a complementary approach to the functionalization of aryl halides. Aryl radicals can be generated from aryl halides through various methods, including photoredox catalysis. researchgate.net The efficiency of radical generation from an aryl halide correlates with the C-X bond strength, meaning that aryl iodides are significantly more prone to forming aryl radicals than aryl bromides or chlorides. researchgate.netorganic-chemistry.org

Given this reactivity trend, subjecting this compound to radical-forming conditions (e.g., a visible-light photoredox catalyst) would selectively cleave the weaker C-I bond at the C-2 position. This would generate a 3-bromo-2-(trifluoromethyl)phenyl radical. This reactive intermediate could then be trapped in a variety of ways, such as:

Hydrodehalogenation: Abstracting a hydrogen atom from a suitable donor (like THF or an amine) to yield 3-bromobenzotrifluoride (B45179). researchgate.netorganic-chemistry.org

Coupling Reactions: Reacting with other radical species or radical acceptors.

Trifluoromethylation: The trifluoromethyl group itself can be introduced via radical pathways, and the C-I bond is susceptible to cleavage by trifluoromethyl radicals. researchgate.netpnas.org

This selective radical generation at the C-2 position provides a powerful method for regiocontrolled functionalization, orthogonal to the ionic pathways described in previous sections. For example, photoredox-mediated hydrodeiodination offers a mild method for selectively removing the iodine atom while preserving the bromide for subsequent transformations. researchgate.net

Exploiting Organometallic Intermediates (e.g., Grignard Reagents, Organolithiums) for Further Derivatization

The unique substitution pattern of this compound, featuring two different halogen atoms ortho to each other, presents a valuable platform for selective functionalization through the generation of organometallic intermediates. The significant difference in reactivity between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds is the cornerstone of this selectivity. The C-I bond is considerably more labile and susceptible to metal-halogen exchange than the more robust C-Br bond. This allows for the regioselective formation of an organometallic species at the C-2 position, leaving the bromine atom at C-3 intact for subsequent transformations. This targeted reactivity is crucial for the synthesis of complex, polysubstituted benzotrifluoride derivatives.

The primary methods for generating these reactive intermediates from this compound are through the formation of Grignard reagents (organomagnesium) or organolithium species.

Formation of Grignard Reagents

The reaction of this compound with magnesium metal (typically activated) in an ethereal solvent like tetrahydrofuran (B95107) (THF) or diethyl ether leads to the formation of a Grignard reagent. The magnesium selectively inserts into the weaker C-I bond, yielding 2-Bromo-6-(trifluoromethyl)phenylmagnesium iodide. This process is known as a Grignard reagent formation.

This intermediate is a potent nucleophile and a strong base, enabling a wide array of derivatization reactions. Once formed, the Grignard reagent can be reacted in situ with various electrophiles to introduce new carbon-carbon or carbon-heteroatom bonds at the 2-position. The general reactivity of Grignard reagents includes addition to carbonyl compounds, epoxides, and carbon dioxide. masterorganicchemistry.comuni-muenchen.de For instance, similar transformations are well-documented for other halogenated benzotrifluorides, where Grignard reagents are formed and subsequently used in coupling reactions. google.com

Table 1: Illustrative Derivatization of this compound via Grignard Reagent Intermediate

ElectrophileReagent ExampleExpected Product at C-2 PositionProduct Class
AldehydeBenzaldehyde-(CH(OH)Ph)Secondary Alcohol
KetoneAcetone-(C(OH)(CH₃)₂)Tertiary Alcohol
Carbon DioxideCO₂ (gas), then H₃O⁺-COOHCarboxylic Acid
EsterEthyl acetate (B1210297) (2 equiv.)-(C(OH)(CH₃)₂)Tertiary Alcohol

Note: The products listed are based on established Grignard reaction mechanisms with various electrophiles. masterorganicchemistry.comuni-muenchen.de The bromine atom at the 3-position is expected to remain unchanged during these transformations.

Formation of Organolithium Reagents

Alternatively, and often more efficiently at low temperatures, organolithium intermediates can be generated via metal-halogen exchange. This is typically achieved by treating this compound with an alkyllithium reagent, such as n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (s-BuLi), in a polar aprotic solvent like THF at cryogenic temperatures (e.g., -78 °C). The exchange occurs almost instantaneously and with high selectivity at the iodine-bearing carbon.

The resulting intermediate, [2-Bromo-6-(trifluoromethyl)phenyl]lithium, is a highly reactive species. Organolithium reagents are generally more reactive than their Grignard counterparts. uark.edu This heightened reactivity allows for reactions with a broader range of electrophiles, including less reactive ones. Research on analogous compounds, such as 3-bromobenzotrifluoride, demonstrates the utility of organolithium intermediates in selective functionalization, such as deuteration or halogen migration, highlighting the precise control offered by this method. everand.com

The generated aryllithium species can be trapped with various electrophiles to yield a diverse array of derivatives. The principles of directed lithiation and subsequent trapping are fundamental in modern organic synthesis for creating functionalized heterocyclic and aromatic systems. uark.eduuni-muenchen.de

Table 2: Illustrative Derivatization of this compound via Organolithium Intermediate

ElectrophileReagent ExampleExpected Product at C-2 PositionProduct Class
Alkyl HalideIodomethane-CH₃Alkylated Arene
AldehydeFormaldehyde-CH₂OHPrimary Alcohol
AmideN,N-Dimethylformamide (DMF)-CHOAldehyde
Borate EsterTrimethyl borate, then H₃O⁺-B(OH)₂Boronic Acid

Note: These transformations are based on the well-established reactivity of organolithium reagents. uark.edu The selectivity for iodine-lithium exchange over bromine-lithium exchange is a key principle in the chemistry of polyhalogenated aromatics.

The selective generation of either a Grignard or an organolithium intermediate from this compound at the C-2 position provides a powerful and versatile strategy for synthesizing highly functionalized 2,3-disubstituted benzotrifluoride scaffolds. The choice between magnesium or lithium depends on the desired reactivity, tolerance of other functional groups, and the specific electrophile to be used. The resulting products, which retain the bromine atom, are themselves valuable intermediates for further modifications, such as palladium-catalyzed cross-coupling reactions, enabling a stepwise and controlled construction of complex molecular architectures.

Advanced Characterization and Mechanistic Elucidation

Spectroscopic Techniques for Structural Confirmation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) for Isomeric Purity and Molecular Architecture.beilstein-journals.orgchemicalbook.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of 3-Bromo-2-iodobenzotrifluoride and confirming its isomeric purity. By analyzing the spectra of ¹H, ¹³C, and ¹⁹F nuclei, detailed information about the chemical environment of each atom can be obtained.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene (B151609) ring. The chemical shifts and coupling patterns of these protons are influenced by the electron-withdrawing effects of the trifluoromethyl, bromo, and iodo substituents. Based on the analysis of similar compounds like 3-iodobenzotrifluoride, the proton adjacent to the trifluoromethyl group is expected to appear at a lower field (higher ppm value) due to strong deshielding. chemicalbook.com The coupling constants between the adjacent protons would provide definitive information about their relative positions on the ring.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all carbon atoms in the molecule, including the quaternary carbons. chemicalbook.com For this compound, seven distinct signals are anticipated. The carbon of the trifluoromethyl group will exhibit a characteristic quartet due to coupling with the three fluorine atoms. The chemical shifts of the aromatic carbons are influenced by the attached substituents. The carbon attached to the iodine atom is expected to be at a relatively high field (lower ppm value), while the carbon attached to the bromine atom will be at a lower field. The carbon bearing the trifluoromethyl group will also have a distinct chemical shift.

¹⁹F NMR Spectroscopy: ¹⁹F NMR is particularly informative for fluorinated compounds. For this compound, a single signal, a singlet, is expected for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of this signal, typically referenced to a standard like CFCl₃, is characteristic of the CF₃ group attached to a benzene ring. colorado.edu Its precise position can be influenced by the other substituents on the ring.

The following table summarizes the expected NMR data for this compound based on data from analogous compounds.

NucleusExpected Chemical Shift (ppm)Expected Multiplicity
¹H7.0 - 8.0Multiple doublets and triplets
¹³C90 - 140 (aromatic), ~123 (CF₃, quartet)6 aromatic signals, 1 CF₃ signal
¹⁹F~ -63Singlet

Note: The exact chemical shifts and coupling constants would need to be determined from an experimental spectrum of the pure compound.

High-Resolution Mass Spectrometry for Precise Molecular Identification

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of this compound. It provides a highly accurate measurement of the molecule's mass-to-charge ratio (m/z), allowing for the determination of its exact molecular formula.

The calculated exact mass of this compound (C₇H₃BrF₃I) is 350.8346 g/mol . An experimental HRMS measurement would be expected to yield a value very close to this, typically within a few parts per million (ppm) of accuracy. This level of precision allows for the confident differentiation of this compound from other compounds with the same nominal mass but different elemental compositions. For instance, the isomeric compound 3-Bromo-4-iodobenzotrifluoride has the same molecular weight and formula. scbt.com

CompoundMolecular FormulaCalculated Exact Mass ( g/mol )
This compoundC₇H₃BrF₃I350.8346
3-Bromo-4-iodobenzotrifluorideC₇H₃BrF₃I350.8346
3-Bromo-5-chloro-2-iodobenzotrifluorideC₇H₂BrClF₃I385.3500 chemscene.com

Chromatographic Analysis for Purity and Reaction Monitoring (e.g., HPLC, GC)

Chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for assessing the purity of this compound and for monitoring the progress of reactions in which it is a reactant or product.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating components of a mixture. For the analysis of this compound, a reversed-phase column (e.g., C18) would likely be employed, with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. Detection is typically carried out using a UV detector, as the aromatic ring of the compound absorbs UV light. The retention time of the compound is a characteristic property under a specific set of HPLC conditions and can be used for its identification. The area of the peak in the chromatogram is proportional to the concentration of the compound, allowing for quantitative analysis of its purity. Patent documents have mentioned the use of HPLC to monitor reactions involving related bromo-trifluoromethylphenyl compounds. google.com

Gas Chromatography (GC): GC is well-suited for the analysis of volatile and thermally stable compounds like this compound. In GC, the compound is vaporized and passed through a column with a stationary phase. The separation is based on the differential partitioning of the compound between the carrier gas (mobile phase) and the stationary phase. A flame ionization detector (FID) or a mass spectrometer (GC-MS) can be used for detection. A certificate of analysis for a commercial sample of this compound indicated a purity of 98.9% as determined by GC. GC-MS analysis of related compounds like 4-iodobenzotrifluoride (B1294960) has been reported in the context of mechanistic studies. rsc.org

The following table outlines typical parameters for the chromatographic analysis of halogenated aromatic compounds.

TechniqueColumn TypeMobile/Carrier PhaseDetector
HPLCReversed-phase (e.g., C18)Acetonitrile/Water or Methanol/WaterUV
GCCapillary (e.g., HP-5)Helium or NitrogenFID or MS

X-ray Crystallography for Solid-State Structural Determination of Derivatives

The synthesis of derivatives of this compound, for example through cross-coupling reactions, can lead to crystalline products suitable for X-ray diffraction analysis. The resulting crystal structure would confirm the connectivity of the atoms and provide insights into intermolecular interactions, such as halogen bonding or π-stacking, which can influence the material's bulk properties. For instance, studies on the crystal structures of biaryl derivatives of fluorinated aromatics have revealed the presence of arene-perfluoroarene π-stacking interactions. researchgate.net

Mechanistic Investigations of Reactions Involving this compound

Understanding the mechanisms of reactions involving this compound is crucial for optimizing reaction conditions and predicting product outcomes. The presence of two different halogen atoms (bromine and iodine) on the aromatic ring allows for selective and sequential reactions, making it a valuable substrate for cross-coupling reactions.

Kinetic Studies of Reaction Pathways and Rate-Determining Steps.researchgate.net

In reactions catalyzed by transition metals like palladium, the oxidative addition of the aryl halide to the metal center is often the rate-determining step. ucc.ieacs.org The C-I bond is weaker than the C-Br bond, suggesting that oxidative addition at the iodo-substituted position would be kinetically favored over the bromo-substituted position. This selectivity allows for sequential cross-coupling reactions.

Identification and Characterization of Reaction Intermediates

The identification of reaction intermediates in processes involving this compound is critical for understanding its reactivity, particularly in metal-catalyzed cross-coupling reactions where it serves as a valuable building block. While direct isolation of these transient species is often difficult due to their inherent instability, a combination of spectroscopic methods, kinetic studies, and trapping experiments can provide strong evidence for their existence and structure. numberanalytics.comdbatu.ac.in

In the context of palladium-catalyzed reactions, such as the synthesis of heterocycles, the initial step often involves the activation of the carbon-halogen bonds of this compound. Given the higher reactivity of the carbon-iodine bond compared to the carbon-bromine bond, it is widely accepted that oxidative addition of the palladium(0) catalyst occurs selectively at the C-I bond. This leads to the formation of a key organopalladium(II) intermediate.

For instance, in syntheses utilizing 1-bromo-2-iodoarenes, a general class of compounds to which this compound belongs, the formation of an arylpalladium(II) iodide complex is a well-established primary intermediate. acs.orgnih.gov This is followed by subsequent steps such as insertion or transmetalation, leading to the final product.

Proposed Intermediate in Palladium-Catalyzed Reactions:

While specific, detailed spectroscopic data for the direct characterization of the 3-bromo-2-(trifluoromethyl)phenylpalladium(II) iodide intermediate is not extensively documented in publicly available literature, its structure and role can be inferred from numerous mechanistic studies on related substrates. The general structure of this proposed intermediate is depicted below.

IntermediateProposed StructureRole in Reaction Pathway
Arylpalladium(II) Iodide ComplexA palladium(II) species where the palladium atom has inserted into the C-I bond of this compound, bearing the aryl group and an iodide ligand.This is the initial, key intermediate in palladium-catalyzed cross-coupling reactions, which then undergoes further reaction with a coupling partner.

The characterization of such intermediates often relies on techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. rsc.org For example, the formation of similar arylpalladium complexes has been monitored by ¹H and ³¹P NMR spectroscopy in related systems, showing characteristic shifts in the signals of the aromatic protons and the phosphorus-containing ligands on the palladium center.

In some cases, intermediates can be "trapped" by introducing a reagent that reacts specifically with the intermediate to form a stable, characterizable product. dbatu.ac.in For example, in reactions suspected of proceeding through aryne intermediates, the addition of a diene like furan (B31954) can lead to a Diels-Alder adduct, providing evidence for the transient aryne's existence. rsc.org While not directly reported for this compound, this technique is a powerful tool for detecting highly reactive intermediates.

The table below summarizes the types of intermediates that are commonly proposed in reactions involving haloarenes and the methods used for their detection.

Type of IntermediateCommon Reaction TypeMethod of Detection/Characterization
Organometallic Complexes (e.g., Pd(II))Cross-coupling ReactionsNMR, Mass Spectrometry, X-ray Crystallography (of stable analogues)
Radical IonsPhotochemical ReactionsElectron Spin Resonance (ESR) Spectroscopy
ArynesElimination-Addition ReactionsTrapping experiments with dienes (e.g., furan)

Further dedicated mechanistic studies, potentially employing low-temperature spectroscopic techniques or advanced mass spectrometry methods, would be necessary to definitively identify and characterize the specific reaction intermediates derived from this compound and provide quantitative data on their formation and reactivity.

Theoretical and Computational Chemistry for 3 Bromo 2 Iodobenzotrifluoride System

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a cornerstone of modern computational chemistry for its balance of accuracy and computational cost. It is particularly well-suited for studying organohalogen compounds such as 3-bromo-2-iodobenzotrifluoride, enabling detailed analysis of their electronic characteristics and reaction pathways.

The reactivity of this compound is dictated by its electronic structure, which is heavily influenced by the interplay between the electron-withdrawing trifluoromethyl (-CF₃) group and the two different halogen substituents (bromine and iodine). DFT calculations are employed to map out this electronic landscape.

Key electronic properties that can be calculated using DFT include molecular orbital energies (HOMO/LUMO), electrostatic potential surfaces, and atomic charges. For dihalobenzotrifluorides, the presence of the strong electron-withdrawing -CF₃ group generally lowers the energy of the molecular orbitals. The iodine and bromine atoms introduce further complexity, creating distinct sites for potential reactions.

Computational studies on related ortho-substituted iodobenzotrifluorides have shown that substituents can significantly influence the electronic profile and stability of the molecule. rsc.org For this compound, DFT would predict that the carbon-iodine (C-I) bond is weaker and more polarizable than the carbon-bromine (C-Br) bond. This suggests that the C-I bond would be the more likely site for initial activation in many catalytic cross-coupling reactions, a prediction supported by extensive experimental evidence in related systems. researchgate.netacs.org DFT calculations can quantify this difference by computing bond dissociation energies and analyzing the LUMO to identify the most electrophilic sites susceptible to nucleophilic attack or oxidative addition.

Table 1: Predicted Electronic and Reactivity Properties from DFT Analysis

Property Predicted Characteristic for this compound Implication for Reactivity
Bond Dissociation Energy C-I bond < C-Br bond Preferential activation of the C-I bond in cross-coupling reactions.
LUMO Distribution Significant coefficient on the carbon atom bonded to iodine. Site is highly susceptible to oxidative addition by a low-valent metal catalyst.
Electrostatic Potential Electron-deficient region around the aromatic ring due to the -CF₃ group. Influences interactions with catalysts and reagents.

| Atomic Charges | Carbon attached to iodine is more electropositive than the carbon attached to bromine. | Favors reactions initiated by nucleophilic attack or metal insertion at the C-I position. |

DFT is an invaluable tool for mapping the entire energy landscape of a chemical reaction, including the structures of reactants, products, intermediates, and, crucially, transition states. researchgate.net For a molecule like this compound, which can participate in complex transformations like Suzuki or Sonogashira cross-coupling reactions, understanding the mechanism is key to controlling the outcome. chemicalbook.in

Computational studies on related systems, such as the coupling of aryl halides, show that the catalytic cycle typically involves oxidative addition, transmetalation, and reductive elimination. researchgate.net DFT calculations can determine the activation energy for each step. For instance, in a palladium-catalyzed reaction, DFT can model the oxidative addition of the aryl halide to the Pd(0) catalyst. These calculations would likely confirm that the energy barrier for the oxidative addition of the C-I bond is significantly lower than that for the C-Br bond, providing a quantitative basis for the observed selectivity. researchgate.net

Furthermore, DFT can help identify and characterize short-lived intermediates that are difficult to detect experimentally. researchgate.net By calculating the geometries and energies of potential transition states, chemists can gain a deeper understanding of the factors that control reaction rates and pathways. uva.es For example, recent studies on light-mediated nickel catalysis show that DFT can help distinguish between different potential catalytic cycles, such as a Ni(I)/Ni(III) mechanism, by evaluating the energetics of key steps like transmetalation from an organoboron compound to a Ni(I) species. acs.org

A molecule with multiple reactive sites, such as this compound, presents challenges of selectivity. Chemoselectivity refers to the preferential reaction of one functional group over another (e.g., C-I vs. C-Br), while regioselectivity refers to the preferred position of reaction when different positions are available.

DFT calculations are critical for predicting and explaining both forms of selectivity. rsc.org By comparing the activation energy barriers for competing reaction pathways, a clear prediction of the major product can be made.

Chemoselectivity: In palladium-catalyzed cross-coupling reactions, the preferential cleavage of the C-I bond over the C-Br bond is a well-established experimental observation. acs.org DFT calculations rationalize this by showing a lower activation barrier for the oxidative addition of a Pd(0) catalyst into the C-I bond. This allows for sequential functionalization, where the iodine is substituted first, leaving the bromine available for a subsequent, different transformation. researchgate.net

Regioselectivity: In reactions where the aromatic ring itself is functionalized, such as electrophilic aromatic substitution, DFT can predict the most likely site of attack by calculating the energies of the possible sigma-complex intermediates. While direct functionalization of the ring is less common for this substrate compared to cross-coupling, understanding the relative reactivity of the C-H bonds is also within the scope of DFT analysis. Studies on the isomerization of 3-bromopyridines have used DFT to support mechanisms involving pyridyne intermediates, which drive the regioselectivity of the subsequent nucleophilic attack. rsc.org

Computational Elucidation of Reaction Mechanisms and Transition States

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

While DFT is excellent for stationary points on a potential energy surface, Molecular Dynamics (MD) simulations model the dynamic behavior of molecules over time. This approach is useful for understanding conformational flexibility and the explicit role of solvent molecules, which can be crucial for reaction outcomes. researchgate.net

For this compound, the C-C bond connecting the -CF₃ group to the benzene (B151609) ring allows for rotation. While this rotation is fast at room temperature, its preferred orientation can be influenced by interactions with the adjacent bulky iodine atom. MD simulations can explore the conformational space of the molecule, revealing the most stable rotamers and the energy barriers between them. This is conceptually similar to dynamic NMR studies, which have been combined with DFT to analyze rotational barriers in related ortho-substituted aryl-IF₂ compounds. rsc.org These studies revealed that steric and electronic interactions between ortho-substituents play a significant role in determining the molecule's solution-phase conformation. nih.gov

In Silico Design and Prediction of Novel Transformations for Dihalobenzotrifluorides

The field of computational chemistry is moving beyond analysis and towards predictive design. In silico methods are increasingly used to discover entirely new reactions and to predict the outcomes for unknown substrates. cecam.orgnih.gov

For the class of dihalobenzotrifluorides, computational tools can screen vast chemical spaces for novel transformations. Machine learning (ML) models, trained on large datasets of known reactions, can predict the likely products of a given set of reactants and conditions. rsc.org These models can identify promising new cross-coupling partners or even novel catalytic systems for functionalizing these compounds.

Computational approaches can also guide the development of new catalysts and reaction conditions. cecam.org For example, high-throughput virtual screening can be used to evaluate libraries of potential ligands for a metal catalyst, predicting which ones will afford the highest yield and selectivity for a desired transformation of a dihalobenzotrifluoride substrate. By calculating reaction profiles for hypothetical pathways, computational chemistry can identify promising new reactions that experimentalists can then pursue in the lab, accelerating the pace of discovery. nih.govfrontiersin.orgnih.gov

Applications in Advanced Organic Synthesis

Role as a Versatile Bifunctional Building Block for Orthogonal Functionalization

3-Bromo-2-iodobenzotrifluoride serves as an exemplary bifunctional building block, enabling orthogonal functionalization, a strategy where one functional group can be reacted selectively in the presence of another. This selectivity is primarily dictated by the significant difference in the reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in transition-metal-catalyzed cross-coupling reactions.

The C-I bond is inherently weaker and more susceptible to oxidative addition to a low-valent transition metal catalyst (e.g., Palladium(0) or Copper(I)) compared to the more robust C-Br bond. This reactivity difference allows for the selective transformation of the iodo group while leaving the bromo group intact for subsequent manipulations. This principle is the cornerstone of its utility in multi-step syntheses, providing a reliable handle for the introduction of various substituents at the 2-position of the benzotrifluoride (B45747) ring.

For instance, in Palladium-catalyzed reactions such as Suzuki, Sonogashira, or Heck couplings, the reaction conditions can be fine-tuned to favor the exclusive reaction at the C-I bond. wikipedia.orgresearchgate.net This chemoselectivity is a powerful tool for synthetic chemists, allowing for a modular and convergent approach to the synthesis of highly substituted aromatic compounds.

Strategies for Sequential Functionalization of Distinct Halogen Sites

The differential reactivity of the halogen atoms in this compound is the basis for a variety of sequential functionalization strategies. A typical synthetic sequence involves an initial cross-coupling reaction at the more labile iodo position, followed by a second, often more forcing, cross-coupling or other transformation at the bromo position.

Table 1: Sequential Cross-Coupling Reactions of this compound

StepReaction TypePositionCatalyst System (Example)Product Type
1 Sonogashira CouplingC-IPd(PPh₃)₂Cl₂ / CuI / Et₃N2-Alkynyl-3-bromobenzotrifluoride
2 Suzuki CouplingC-BrPd(PPh₃)₄ / K₂CO₃2-Alkynyl-3-arylbenzotrifluoride
1 Suzuki CouplingC-IPd(OAc)₂ / SPhos / K₃PO₄2-Aryl-3-bromobenzotrifluoride
2 Buchwald-Hartwig AminationC-BrPd₂(dba)₃ / BINAP / NaOtBu2-Aryl-3-aminobenzotrifluoride
1 Heck CouplingC-IPd(OAc)₂ / P(o-tol)₃ / Et₃N2-Alkenyl-3-bromobenzotrifluoride
2 CyanationC-BrPd(PPh₃)₄ / Zn(CN)₂2-Alkenyl-3-cyanobenzotrifluoride

This table presents plausible reaction sequences based on established methodologies for similar dihalogenated aromatic compounds.

This sequential approach allows for the precise and controlled introduction of different functional groups, leading to the synthesis of asymmetrically substituted benzotrifluoride derivatives that would be challenging to prepare through other methods. The choice of catalyst, ligand, base, and reaction temperature at each step is crucial for achieving high selectivity and yield. nanochemres.orgnih.gov

Synthesis of Diverse Fluorinated Aromatic Scaffolds

The ability to sequentially introduce a variety of substituents onto the this compound framework makes it an ideal starting material for the synthesis of a wide range of diverse fluorinated aromatic scaffolds. These scaffolds are of significant interest in medicinal chemistry and materials science due to the unique properties imparted by the trifluoromethyl group. ekb.eg

By employing a sequence of Sonogashira and Suzuki couplings, for example, one can synthesize complex diarylacetylene derivatives. Subsequent intramolecular cyclization reactions of appropriately functionalized products can lead to the formation of various fluorinated heterocyclic systems, such as fluorinated indoles, quinolines, or dibenzofurans. ekb.eg

Table 2: Examples of Fluorinated Scaffolds Accessible from this compound

Starting MaterialReaction SequenceResulting ScaffoldPotential Application Area
This compound1. Sonogashira coupling (e.g., with a protected 2-ethynylaniline) 2. Intramolecular cyclizationFluorinated IndoleMedicinal Chemistry
This compound1. Suzuki coupling (e.g., with 2-formylphenylboronic acid) 2. Intramolecular condensation/cyclizationFluorinated FluorenoneMaterials Science
This compound1. Suzuki coupling (e.g., with 2-hydroxyphenylboronic acid) 2. Intramolecular C-O bond formationFluorinated DibenzofuranAgrochemicals

This table provides illustrative examples of synthetic pathways to important fluorinated scaffolds.

The versatility of this building block allows for a diversity-oriented synthesis approach, where a common intermediate, derived from the selective functionalization of this compound, can be elaborated into a library of structurally diverse compounds for biological screening or materials testing. beilstein-journals.org

Utility in the Preparation of Complex Organic Molecules

The strategic functionalization of this compound is not limited to the synthesis of core scaffolds but extends to the total synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs) and natural products. The trifluoromethylated phenyl moiety is a common feature in many modern drugs, and this building block provides a convergent and efficient route to incorporate this motif.

The principles of orthogonal and sequential functionalization inherent to this compound make it a powerful tool for the construction of intricate molecular architectures, enabling the efficient synthesis of the next generation of fluorinated materials and pharmaceuticals.

Future Research Directions and Unresolved Challenges

Development of More Sustainable and Environmentally Benign Synthetic Protocols

A significant future direction lies in the development of greener synthetic methods for 3-Bromo-2-iodobenzotrifluoride and its derivatives. This involves moving away from hazardous reagents and stoichiometric waste production. Research efforts are likely to concentrate on:

Catalytic Direct C-H Halogenation: Investigating selective C-H activation and halogenation of benzotrifluoride (B45747) precursors could provide a more atom-economical route to di- and tri-substituted benzotrifluorides, reducing the reliance on multi-step sequences.

Avoiding Toxic Reagents: The development of synthetic protocols that avoid the use of highly toxic and volatile reagents like bromine is a key goal. google.com For instance, methods utilizing safer bromine sources, such as hydrobromic acid in combination with an oxidant, are being explored. google.com

Green Solvents and Reaction Conditions: Research into the use of environmentally friendly solvents, such as water or bio-derived solvents, and energy-efficient reaction conditions, like lower temperatures or microwave irradiation, will be crucial. acs.orggoogle.com

Advancements in Highly Stereoselective and Enantioselective Transformations

The synthesis of chiral molecules is of paramount importance in medicinal chemistry. Future work will undoubtedly focus on developing highly stereoselective and enantioselective transformations involving this compound. This includes:

Asymmetric Cross-Coupling Reactions: Designing chiral ligands and catalyst systems that can induce high enantioselectivity in reactions at the prochiral centers of molecules derived from this compound is a major challenge. nih.gov

Stereoselective Addition Reactions: Developing methods for the stereocontrolled addition of nucleophiles to unsaturated derivatives of this compound will be essential for creating complex three-dimensional structures.

Chiral Resolution and Derivatization: Exploring more efficient methods for the resolution of racemic mixtures and the synthesis of enantiomerically pure derivatives will continue to be an active area of research.

Exploration of Novel Catalytic Systems for Enhanced Efficiency and Selectivity

The discovery of new and improved catalytic systems is central to advancing the synthetic utility of this compound. Future research in this area will likely involve:

First-Row Transition Metal Catalysis: Investigating the use of abundant and less toxic first-row transition metals, such as copper, iron, and nickel, as catalysts for cross-coupling and other transformations is a growing trend. acs.orguva.esresearchgate.net These metals offer the potential for novel reactivity and more sustainable chemical processes.

Photoredox Catalysis: The use of visible light-mediated photoredox catalysis offers a powerful tool for activating this compound and its derivatives under mild conditions, enabling new types of bond formations. acs.org

Dual Catalysis: Combining different catalytic modes, such as transition metal catalysis and organocatalysis or photoredox catalysis, can lead to synergistic effects and enable previously inaccessible transformations.

Process Intensification through Flow Chemistry and Automation for Scalable Synthesis

To meet the demands of industrial applications, the development of scalable and efficient synthetic processes is crucial. Flow chemistry and automation offer significant advantages in this regard.

Continuous Flow Synthesis: Translating batch reactions involving this compound into continuous flow processes can lead to improved safety, better heat and mass transfer, higher yields, and easier scale-up. mdpi.comumontreal.casyrris.com The ability to precisely control reaction parameters in a microreactor can also lead to enhanced selectivity. umontreal.ca

Automated Synthesis Platforms: The use of automated systems for reaction optimization and library synthesis will accelerate the discovery of new derivatives of this compound and their applications in drug discovery and materials science.

Computational-Guided Discovery of New Reactivity Modes and Transformations

Computational chemistry has become an indispensable tool in modern synthetic chemistry. In the context of this compound, computational studies can:

Predict Reaction Outcomes: Density Functional Theory (DFT) calculations can be used to model reaction pathways, predict the feasibility of new transformations, and understand the origins of selectivity. acs.orgnih.gov

Design Novel Catalysts: Computational screening can accelerate the discovery of new ligands and catalysts with enhanced activity and selectivity for specific reactions. nih.gov

Elucidate Reaction Mechanisms: Detailed mechanistic studies, combining experimental and computational approaches, are essential for the rational design of improved synthetic methods. uva.esrsc.org By understanding the intricate details of reaction mechanisms, chemists can develop more efficient and robust protocols for the utilization of this compound in the synthesis of valuable molecules.

Q & A

Q. What are the key considerations for synthesizing 3-Bromo-2-iodobenzotrifluoride, and how can purity be optimized?

  • Methodological Answer : Synthesis typically involves halogenation of benzotrifluoride derivatives, leveraging electrophilic aromatic substitution. Bromine and iodine must be introduced sequentially, with careful control of reaction temperature (e.g., 60–80°C for bromination) to avoid over-substitution. Purification via fractional distillation (boiling point ~151–155°C, similar to analogs in ) or column chromatography (using silica gel and non-polar eluents) is critical. Purity (>95%) can be verified using GC or HPLC, as described for structurally related bromo/iodo-substituted aromatics in .

Q. How can spectroscopic techniques distinguish this compound from positional isomers?

  • Methodological Answer : NMR :
  • 19F^{19}\text{F} NMR detects trifluoromethyl groups as a singlet near δ -60 ppm.
  • 1H^{1}\text{H} NMR reveals coupling patterns between aromatic protons and halogens (e.g., para-iodo substitution causes deshielding).
    Mass Spectrometry : Molecular ion peaks at m/z ~328–330 (Br and I isotopic patterns). Differentiation from isomers (e.g., 4-bromo analogs) relies on fragmentation pathways and retention times in GC-MS, as demonstrated for bromobenzotrifluorides in .

Advanced Research Questions

Q. How can regioselectivity challenges in polyhalogenated benzotrifluoride synthesis be addressed?

  • Methodological Answer : Regioselectivity is influenced by directing effects:
  • Trifluoromethyl groups act as meta-directors, favoring substitution at positions 2 and 5.
  • Halogens (Br, I) compete as ortho/para-directors.
    Use blocking groups (e.g., temporary nitro groups) or transition-metal catalysts (Pd/Cu for Ullmann couplings) to prioritize iodine insertion at position 2. Post-functionalization deprotection ensures target regiochemistry, as seen in analogous iodo-benzaldehyde syntheses .

Q. What strategies resolve contradictions in reported reaction yields for halogen-exchange reactions?

  • Methodological Answer : Discrepancies in yields (e.g., 40–70% for Finkelstein-like iodine substitution) may arise from:
  • Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity but risk side reactions.
  • Catalyst choice : CuI vs. Pd(PPh3_3)4_4 impacts efficiency.
    Systematic replication with controlled variables (temperature, stoichiometry) and DFT-based mechanistic modeling (to identify rate-limiting steps) can reconcile data, as outlined in contradiction analysis frameworks .

Q. How does the steric and electronic interplay of Br/I/CF3_3 substituents influence reactivity in cross-coupling reactions?

  • Methodological Answer :
  • Steric effects : The bulky CF3_3 group hinders coupling at adjacent positions, favoring reactions at the less hindered iodine site.
  • Electronic effects : Electron-withdrawing CF3_3 and Br deactivate the ring, requiring strong catalysts (e.g., PdCl2_2(dppf)) for Suzuki-Miyaura couplings.
    Optimize by screening ligands (XPhos, SPhos) and pre-activating boronic acids, as validated for bromo-fluoro-iodo benzoic acid derivatives .

Q. What are the best practices for stabilizing this compound against thermal or photolytic degradation?

  • Methodological Answer :
  • Storage : Under inert gas (Ar) at -20°C to prevent C-I bond cleavage.
  • Light sensitivity : Amber glassware or UV-filtered environments mitigate photodehalogenation.
    Stability assays (TGA/DSC) for analogs suggest decomposition onset at ~120°C, aligning with bromobenzotrifluoride thermal profiles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.